2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide
Description
2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and nitrogen atoms
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-11-7-14(18)5-6-15(11)19-16(20)10-21-9-12-3-2-4-13(17)8-12/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIJVDLHXTWAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 4-chloro-2-methylaniline.
Formation of Intermediate: The 3-bromobenzyl chloride reacts with thiourea to form 3-bromobenzyl isothiocyanate.
Nucleophilic Substitution: The intermediate then undergoes nucleophilic substitution with 4-chloro-2-methylaniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide: Similar structure but with different substitution patterns.
2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is unique due to its specific combination of bromine, chlorine, sulfur, and nitrogen atoms, which may confer unique chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
